1-[(2-fluorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
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Overview
Description
1-[(2-fluorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, substituted with various functional groups such as fluorophenyl, dimethyl, and phenylethyl. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-fluorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the fluorophenyl, dimethyl, and phenylethyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-fluorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and organometallic reagents in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(2-fluorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit a key enzyme involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-[(2-chlorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
- 1-[(2-bromophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
Comparison: Compared to its analogs, 1-[(2-fluorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and biological activity. This makes it a valuable compound for various applications, offering distinct advantages over its chlorinated or brominated counterparts.
Properties
Molecular Formula |
C23H21FN2O2S |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21FN2O2S/c1-15-16(2)29-22-20(15)21(27)25(13-12-17-8-4-3-5-9-17)23(28)26(22)14-18-10-6-7-11-19(18)24/h3-11H,12-14H2,1-2H3 |
InChI Key |
QDCPVOPAZAGDRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3F)CCC4=CC=CC=C4)C |
Origin of Product |
United States |
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